Rifabutin-d7: An In-depth Technical Guide for Researchers
Rifabutin-d7: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Rifabutin-d7, a deuterated analog of the antibiotic Rifabutin. It details its primary application in research as an internal standard for the highly sensitive and specific quantification of Rifabutin in complex biological matrices. This guide is intended to be a valuable resource for researchers in pharmacology, drug metabolism, and clinical trial sample analysis, offering detailed experimental protocols and insights into its use.
Introduction to Rifabutin-d7
Rifabutin-d7 is a stable isotope-labeled version of Rifabutin, a semi-synthetic ansamycin antibiotic.[1] Rifabutin is a key therapeutic agent used in the treatment of mycobacterial infections, most notably for the prophylaxis and treatment of Mycobacterium avium complex (MAC) disease, particularly in immunocompromised individuals such as those with HIV/AIDS.[2][3] It functions by inhibiting the DNA-dependent RNA polymerase in susceptible bacteria.[3]
The core utility of Rifabutin-d7 in a research setting lies in its role as an internal standard for quantitative bioanalysis.[4][5] Its chemical structure is identical to that of Rifabutin, with the exception of seven deuterium atoms replacing seven hydrogen atoms. This isotopic labeling results in a higher molecular weight, allowing it to be distinguished from the unlabeled (endogenous or administered) Rifabutin by mass spectrometry (MS), while exhibiting nearly identical chemical and physical properties, such as extraction recovery and chromatographic retention time.[4] This makes it an ideal tool for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of pharmacokinetic and drug metabolism studies.[6]
Physicochemical Properties
A clear understanding of the physicochemical properties of Rifabutin-d7 is essential for its effective use in analytical method development.
| Property | Value | Reference |
| Chemical Formula | C₄₆H₅₅D₇N₄O₁₁ | [4] |
| Molecular Weight | 854.1 g/mol | [4] |
| CAS Number | 2747918-39-2 | [4] |
| Appearance | Red Solid | |
| Purity | ≥99% deuterated forms (d₁-d₇) | |
| Storage | -20°C | [4] |
Primary Use in Research: Internal Standard in LC-MS/MS
The principal application of Rifabutin-d7 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Rifabutin in biological samples such as plasma, serum, and breast milk.[4][7][8]
Rationale for Use
The use of a stable isotope-labeled internal standard like Rifabutin-d7 is considered the gold standard in quantitative mass spectrometry for several reasons:
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Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement during the electrospray ionization (ESI) process in the mass spectrometer. Since Rifabutin-d7 co-elutes with Rifabutin and experiences the same matrix effects, the ratio of their signals remains constant, leading to more accurate quantification.[4]
-
Compensation for Sample Loss: During the multi-step sample preparation process (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), some of the analyte may be lost. Rifabutin-d7 is added at the beginning of this process and is assumed to be lost at the same rate as Rifabutin, thus correcting for these variations.
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Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, the precision and accuracy of the analytical method are significantly improved, which is a critical requirement for regulatory submissions.[9][10]
Experimental Protocol: Quantification of Rifabutin in Human Plasma
The following is a detailed methodology for a typical LC-MS/MS assay for the quantification of Rifabutin in human plasma using Rifabutin-d7 as an internal standard. This protocol is based on established and validated methods.[4][7]
Materials and Reagents
-
Rifabutin analytical standard
-
Rifabutin-d7 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Sample Preparation
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Thawing: Thaw frozen human plasma samples and quality control (QC) samples at room temperature.
-
Spiking: To 100 µL of plasma, add 10 µL of the Rifabutin-d7 internal standard working solution (e.g., at a concentration of 1 µg/mL).
-
Protein Precipitation: Add 300 µL of a protein precipitation solution (e.g., acetonitrile:methanol 1:1, v/v) to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | Agilent 1200 HPLC or equivalent |
| Column | Poroshell 120 EC-C18 (4.6 mm × 50 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile:Methanol (1:1, v/v) |
| Gradient | Isocratic elution with 30% A and 70% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Run Time | 3 minutes |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | AB Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Turbo) | 50 psi |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
Mass Spectrometry Transitions (MRM)
The following table summarizes the precursor and product ion transitions for Rifabutin and Rifabutin-d7.[4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (V) | Collision Cell Exit Potential (V) |
| Rifabutin | 847.5 | 815.5 | 85 | 106 | 10 | 29 | 48 |
| Rifabutin-d7 | 855.5 | 823.6 | 85 | 106 | 10 | 31 | 52 |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study sample analysis using Rifabutin-d7.
Caption: Workflow for pharmacokinetic sample analysis using Rifabutin-d7.
Rifabutin Metabolism Pathway
Rifabutin is primarily metabolized in the liver and intestines. The following diagram illustrates the main metabolic pathways.[11][12]
Caption: Major metabolic pathways of Rifabutin.
Conclusion
Rifabutin-d7 is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of Rifabutin. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy, precision, and robustness for reliable pharmacokinetic and drug metabolism studies. The detailed methodologies and data presented in this guide serve as a practical resource for the implementation of bioanalytical methods for Rifabutin, ultimately contributing to a better understanding of its clinical pharmacology and the development of safer and more effective therapeutic regimens.
References
- 1. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The clinical pharmacokinetics of rifabutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical Method Validation: FDA Finalizes Guidance From 2013 | RAPS [raps.org]
- 10. FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation | ACCP [accp1.org]
- 11. Metabolism of rifabutin in human enterocyte and liver microsomes: kinetic parameters, identification of enzyme systems, and drug interactions with macrolides and antifungal agents [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of rifabutin and its 25-desacetyl metabolite, LM565, by human liver microsomes and recombinant human cytochrome P-450 3A4: relevance to clinical interaction with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
